Benzoic acid, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-
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Overview
Description
Benzoic acid, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)- is a synthetic organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is of interest in various fields of scientific research due to its potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)- typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the quinazolinone derivative with benzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially converting it to a hydroxyl group.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, they may inhibit enzyme activity, block receptor binding, or interfere with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-(6,8-dichloro-2-methyl-4-oxo-3(4H)-quinazolinyl)-
- Benzoic acid, 2-(6,8-difluoro-2-methyl-4-oxo-3(4H)-quinazolinyl)-
- Benzoic acid, 2-(6,8-diiodo-2-methyl-4-oxo-3(4H)-quinazolinyl)-
Uniqueness
The presence of bromine atoms in benzoic acid, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)- may confer unique properties such as increased lipophilicity, altered electronic effects, and enhanced biological activity compared to its chloro, fluoro, or iodo analogs.
Properties
CAS No. |
167699-25-4 |
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Molecular Formula |
C16H10Br2N2O3 |
Molecular Weight |
438.07 g/mol |
IUPAC Name |
2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)benzoic acid |
InChI |
InChI=1S/C16H10Br2N2O3/c1-8-19-14-11(6-9(17)7-12(14)18)15(21)20(8)13-5-3-2-4-10(13)16(22)23/h2-7H,1H3,(H,22,23) |
InChI Key |
NMUTYAYIELQRSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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